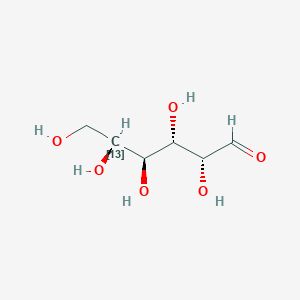

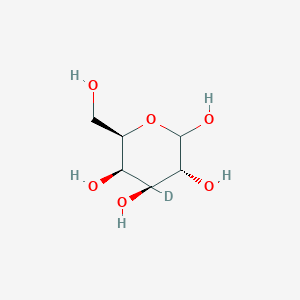

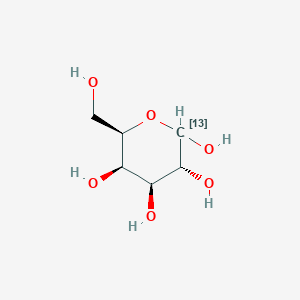

D-Galactose-3-d

Vue d'ensemble

Description

D-Galactose-3-d is a naturally occurring aldohexose sugar, commonly found in various foods such as milk, butter, cheese, yogurt, honey, beets, plums, cherries, figs, and celery . It is a reducing sugar and plays a significant role in various biological processes. This compound is also known for its applications in drug delivery, diagnostics, and theranostics due to its distinctive properties and interactions with specific cell receptors .

Applications De Recherche Scientifique

D-Galactose-3-d has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Plays a role in cellular interactions and signaling due to its presence on cell surface receptors.

Industry: Employed in the production of low-calorie sweeteners and biomass fuels.

Mécanisme D'action

Target of Action

D-Galactose-3-d primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The compound functions as a ligand, selectively targeting these cells to enhance cellular uptake and improve drug delivery .

Mode of Action

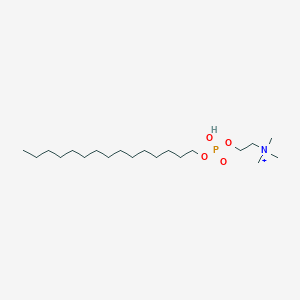

This compound interacts with its targets by attaching directly to the main drug or to drug-loaded nanoparticles or liposomes . This interaction enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Biochemical Pathways

This compound is involved in the Leloir pathway, a series of steps that convert galactose to glucose-1-phosphate (G1P) . This pathway allows this compound to participate in and promote energy metabolism processes within the body . The conversion of galactose to glucose-1-phosphate involves several enzymes, including galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4 epimerase .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of this compound is enhanced when it’s attached directly to the main drug or to drug-loaded nanoparticles or liposomes .

Result of Action

The action of this compound results in molecular and cellular effects. For instance, this compound has been used to induce age-related changes in cells, leading to memory impairment . It’s also been shown to cause changes in cardiac architecture .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other molecules, such as antioxidants . Additionally, the compound’s efficacy and stability can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

Analyse Biochimique

Biochemical Properties

D-Galactose-3-d interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion of D-tagatose to D-sorbose, a process catalyzed by D-tagatose 3-epimerase . The nature of these interactions is complex and multifaceted, involving various biochemical reactions .

Cellular Effects

This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in a model of accelerated aging induced by administration of D-galactose, significant changes in the secondary structure of the membrane proteins were observed .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the conversion of D-tagatose to D-sorbose, a process catalyzed by D-tagatose 3-epimerase .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For example, in a model of accelerated aging induced by administration of D-galactose, age-related biochemical red blood cell membrane changes were observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a novel galactitol dehydrogenase was discovered through biochemical and bioinformatics analyses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Galactose-3-d can be synthesized through the hydrolysis of lactose, which is a disaccharide composed of glucose and galactose. The hydrolysis process involves the use of the enzyme β-galactosidase, which catalyzes the breakdown of lactose into its constituent monosaccharides .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as dairy products. The process includes the enzymatic hydrolysis of lactose using β-galactosidase, followed by purification and crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: D-Galactose-3-d undergoes various chemical reactions, including oxidation, reduction, and glycosylation.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to D-galactonic acid using oxidizing agents such as nitric acid.

Reduction: Reduction of this compound can yield D-galactitol using reducing agents like sodium borohydride.

Glycosylation: This reaction involves the formation of glycosidic bonds, which is essential in the synthesis of disaccharides and polysaccharides

Major Products:

Oxidation: D-galactonic acid

Reduction: D-galactitol

Glycosylation: Various glycosides and polysaccharides

Comparaison Avec Des Composés Similaires

D-Glucose: An aldohexose similar to D-Galactose-3-d but differs in the configuration at the fourth carbon atom.

D-Fructose: A ketohexose that differs in its functional group and structure compared to this compound

Uniqueness: this compound is unique due to its specific interactions with galactose receptors, which makes it highly effective in targeted drug delivery and diagnostics. Its ability to induce oxidative stress and cellular senescence also sets it apart from other hexoses .

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FYEWKVIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@H]([C@H](OC([C@@H]1O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can ¹³C NMR be used to study carbohydrates like D-galactose?

A2: ¹³C NMR is a powerful tool for analyzing the structure and dynamics of carbohydrates in solution. The research utilizes high-resolution ¹³C NMR (150 MHz) to quantify the percentages of different forms of D-aldohexoses, including D-galactose, in aqueous solution []. Specifically, it focuses on identifying and quantifying acyclic forms (aldehydes and hydrates) and confirming the percentages of furanoses and pyranoses. This technique provides valuable insights into the conformational equilibria of D-galactose and other aldohexoses in solution [].

Q2: What applications do glycosidases have in synthetic chemistry?

A3: Glycosidases, including β-glucosidase, are valuable tools in synthetic chemistry for creating glycosidic bonds. While the specific research provided does not directly involve D-galactose, it highlights the use of β-glucosidase in synthesizing various glycosides, including retinol glycosides [], cholecalciferol glycosides [], dopa glycosides [], and N-vanillyl-nonanamide glycosides []. These examples demonstrate the versatility of glycosidases in generating diverse glycoconjugates, which hold potential applications in various fields, including pharmaceuticals and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

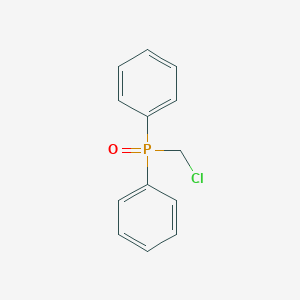

![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)

![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)